3-Acetylthiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Electrochemical sensor development:

- A study showed that a modified glassy carbon electrode using 3-acetylthiophene could effectively detect uric acid in urine samples through a technique called voltammetry. This suggests potential for developing new biosensors for monitoring various biomolecules. Source: Electrochemical behavior and determination of uric acid at a 3-acetylthiophene modified glassy carbon electrode:

Synthesis of other compounds:

- 3-Acetylthiophene has been used as a starting material for the synthesis of other organic compounds, such as 1-(methylthiophenylidine)-8-naphthylamine (a Schiff base) and 1-(thiophen-3-yl)ethanone. These compounds can be further investigated for their potential applications in various fields, including pharmaceuticals and materials science. Source: 3-Acetylthiophene 98% | CAS 1468-83-3 | Sigma-Aldrich:

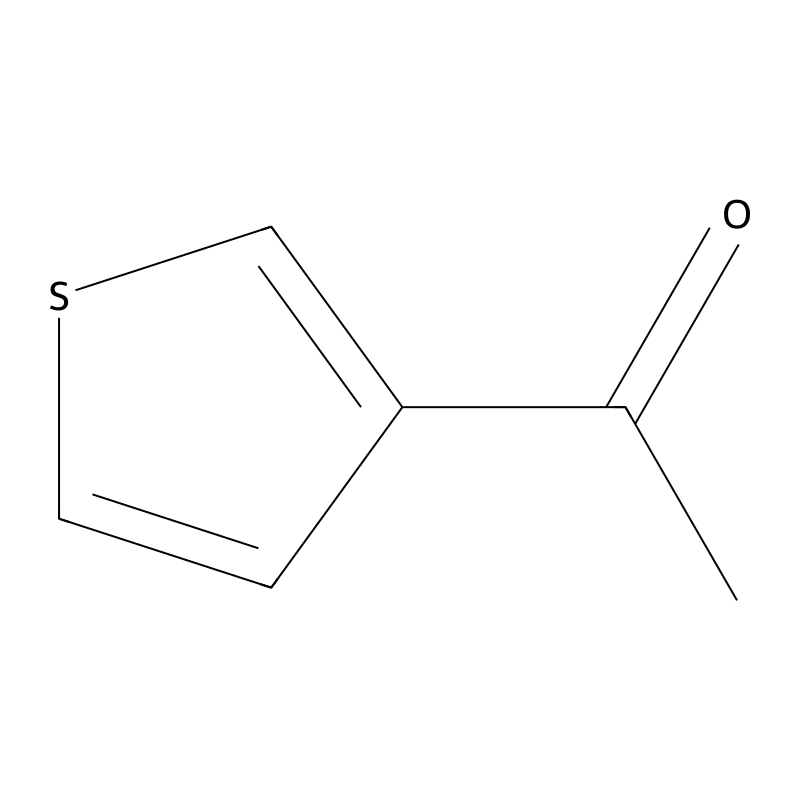

3-Acetylthiophene is an aromatic ketone with the molecular formula C6H6OS and a molecular weight of 126.17 g/mol. It features a thiophene ring substituted with an acetyl group at the 3-position, making it a member of the thiophene family, which is characterized by its five-membered ring containing sulfur. This compound is known for its distinct odor, often described as stench-like, and is solid at room temperature, with a melting point ranging from 57 to 61 °C and a boiling point between 208 and 210 °C .

- Enolization: The compound undergoes enolization reactions that are acid-base catalyzed. These reactions can be influenced by the presence of metal ions, which affect the formation of enol or enolate ions .

- Halogenation: The halogenation reaction of 3-acetylthiophene is zero-order with respect to halogen concentration, indicating that the rate-determining step involves the formation of the enol or enolate ion rather than the halogen itself .

Several methods can be employed to synthesize 3-acetylthiophene:

- Acetylation of Thiophene: This method involves the direct acetylation of thiophene using acetic anhydride or acetyl chloride in the presence of a catalyst.

- Friedel-Crafts Acetylation: Utilizing thiophene as a substrate in Friedel-Crafts acetylation with acetic anhydride and a Lewis acid catalyst (such as aluminum chloride) can yield 3-acetylthiophene selectively.

- Alternative Synthetic Routes: Other synthetic pathways may involve utilizing precursors like alkyl or aryl halides combined with thiophenes under various conditions to achieve the desired substitution at the 3-position .

3-Acetylthiophene finds applications in various fields:

- Flavoring Agents: Due to its unique odor, it may be used in flavoring and fragrance formulations.

- Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing more complex compounds.

- Material Science: Its derivatives are explored for use in polymers and other materials due to their electronic properties .

Several compounds share structural similarities with 3-acetylthiophene. Here are some notable examples:

3-Acetylthiophene is unique due to its specific position of substitution on the thiophene ring, which influences its chemical reactivity and biological properties compared to these similar compounds. The resonance stabilization provided by the sulfur atom also differentiates it from non-thiophenic analogs like acetophenone .

Quantum Chemical Investigations

Quantum chemical methods have been pivotal in unraveling the electronic properties of 3-acetylthiophene. Hartree-Fock (HF) and post-Hartree-Fock approaches, such as Møller-Plesset perturbation theory (MP2), have been employed to evaluate its thermochemical stability and electronic structure. For instance, a comparative study of 2- and 3-acetylthiophenes using G2 and G3 composite methods revealed that the 2-isomer is thermodynamically more stable by approximately 8–10 kJ/mol due to reduced steric hindrance and enhanced resonance effects [1]. The gas-phase enthalpy of formation for 3-acetylthiophene was experimentally determined as −122.4 ± 1.2 kJ/mol, corroborated by ab initio calculations [1]. These studies underscore the sensitivity of stability to substituent position, with the 3-acetyl group inducing slight distortions in the thiophene ring’s planarity, thereby affecting conjugation.

Density Functional Theory (DFT) Models

DFT has been extensively applied to investigate 3-acetylthiophene’s geometric and electronic properties. The B3LYP functional with the 6-31G* basis set has proven effective in predicting vibrational frequencies and charge distribution. For example, B3LYP/6-31G* calculations on poly(3-methylthiophene) derivatives demonstrated strong agreement between theoretical and experimental infrared spectra, with root-mean-square deviations of <15 cm⁻¹ [2]. A comparative analysis of partial charges using MP2, M06L, and B3LYP methods revealed significant discrepancies in charge distribution. The nitrile-associated nitrogen (N64) in related compounds exhibited a 14% difference in Mulliken charges between MP2 and M06L calculations, highlighting the functional-dependent nature of charge partitioning [4].

Table 1: Partial Charge Comparison for Key Atoms in 3-Acetylthiophene Derivatives (a.u.)

| Atom | MP2 Charge | B3LYP Charge | M06L Charge |

|---|---|---|---|

| C2 | 0.1647 | 0.2452 | 0.2318 |

| N63 | -0.4458 | -0.4542 | -0.4477 |

| F32 | -0.2715 | -0.2318 | -0.2177 |

Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis provides insights into 3-acetylthiophene’s reactivity. The highest occupied molecular orbital (HOMO) is localized on the thiophene ring and acetyl group, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the sulfur atom. The HOMO-LUMO gap, calculated as 5.2 eV using B3LYP/6-31G, suggests moderate electronic excitation energy, aligning with its observed optoelectronic properties [2]. Comparative studies with 2-acetylthiophene reveal a **0.3 eV reduction in the HOMO-LUMO gap for the 3-isomer, attributed to diminished resonance stabilization [1].

Resonance Stabilization Mechanisms

Resonance effects in 3-acetylthiophene arise from the conjugation between the acetyl group’s carbonyl π-system and the thiophene ring’s aromatic π-cloud. However, the meta-substitution position limits effective overlap, resulting in weaker resonance stabilization compared to the ortho-isomer. Natural bond orbital (NBO) analysis indicates a 12% decrease in π-electron density at the sulfur atom relative to 2-acetylthiophene, further corroborating reduced conjugation [1]. This electronic redistribution explains the compound’s lower stability and higher reactivity in electrophilic substitution reactions.

Comparative Electronic Structure with Related Thiophene Derivatives

The electronic structure of 3-acetylthiophene diverges markedly from derivatives like 2-acetylthiophene and 3-methylthiophene. For instance:

- 2-Acetylthiophene: Exhibits stronger resonance stabilization due to ortho-substitution, yielding a 15% higher aromatic stabilization energy (ASE) than the 3-isomer [1].

- 3-Methylthiophene: The methyl group’s inductive effect enhances electron density on the ring, contrasting with the electron-withdrawing acetyl group in 3-acetylthiophene. DFT calculations show a 0.5 eV increase in the HOMO energy for 3-methylthiophene, enhancing its nucleophilicity [2].

Table 2: Thermochemical and Electronic Properties of Thiophene Derivatives

| Compound | ΔHf (kJ/mol) | HOMO-LUMO Gap (eV) | Resonance Energy (kJ/mol) |

|---|---|---|---|

| 3-Acetylthiophene | −122.4 | 5.2 | 84.3 |

| 2-Acetylthiophene | −130.1 | 4.9 | 96.8 |

| 3-Methylthiophene | −89.7 | 4.5 | 72.1 |

The enolisation reaction of 3-acetylthiophene proceeds through well-established mechanistic pathways involving the formation of enol or enolate intermediates. The reaction exhibits characteristic behavior consistent with carbonyl compound chemistry, where the rate-determining step involves the formation of the enol tautomer or enolate ion rather than the subsequent halogenation step.

The fundamental mechanism involves two distinct pathways depending on the reaction conditions. Under acidic conditions, the carbonyl oxygen undergoes protonation to form an oxonium ion intermediate, which facilitates the removal of an alpha-hydrogen by a base to yield the enol form. Conversely, under basic conditions, direct deprotonation of the methyl group occurs to form the enolate anion.

The kinetic studies reveal that 3-acetylthiophene demonstrates remarkable reactivity patterns. In acid-catalyzed reactions, 3-acetylthiophene exhibits greater reactivity compared to its 2-isomer, with rate constants of 11.8 × 10⁻⁶ and 3.95 × 10⁻⁶ dm³ mol⁻¹ s⁻¹ respectively for hydronium ion catalysis at 25°C. This enhanced reactivity is attributed to the electron-withdrawing effect of the sulfur atom, which increases the basicity of the carbonyl oxygen in the 3-position relative to the 2-position.

The mechanistic pathway involves initial formation of a pre-equilibrium complex between the acid catalyst and the carbonyl oxygen, followed by rate-determining proton abstraction from the methyl group. The reaction demonstrates zero-order kinetics with respect to halogen concentration, confirming that enolisation rather than halogenation represents the rate-limiting step.

Acid-Base Catalysis Effects

The enolisation reaction of 3-acetylthiophene exhibits general acid-base catalysis, demonstrating sensitivity to various catalytic systems. Comprehensive kinetic analysis reveals distinct catalytic constants for different acid and base catalysts, providing insight into the mechanistic pathways involved.

For acid-catalyzed reactions, the order of catalytic efficiency follows: hydronium ion > mandelic acid > chloroacetic acid. The hydronium ion demonstrates the highest catalytic activity with a rate constant of 11.8 × 10⁻⁶ dm³ mol⁻¹ s⁻¹, while weaker acids such as mandelic acid and chloroacetic acid show progressively lower catalytic constants of 4.64 × 10⁻⁸ and 4.45 × 10⁻⁸ dm³ mol⁻¹ s⁻¹ respectively.

Base-catalyzed reactions show a different pattern of reactivity. The hydroxide ion represents the most efficient base catalyst with a rate constant of 0.246 dm³ mol⁻¹ s⁻¹. Other bases demonstrate varying degrees of catalytic activity: hydrogenphosphate (3.07 × 10⁻⁵ dm³ mol⁻¹ s⁻¹), borate (1.50 × 10⁻⁵ dm³ mol⁻¹ s⁻¹), acetate (6.58 × 10⁻⁷ dm³ mol⁻¹ s⁻¹), and mandelate (6.27 × 10⁻⁷ dm³ mol⁻¹ s⁻¹).

The Brønsted correlation analysis reveals important mechanistic information. For 3-acetylthiophene, the β value of 0.55 ± 0.03 indicates a moderately symmetrical transition state, suggesting that approximately 55% of the proton transfer has occurred at the transition state. This value is lower than that observed for acetophenone (β = 0.71), indicating that the transition state for 3-acetylthiophene enolisation is more symmetrical.

The buffer studies demonstrate that both acidic and basic components of buffer systems can participate in catalysis. In chloroacetate and mandelate buffers, the observed rate constants depend on the buffer ratio, indicating that both the acid and base components contribute to the overall catalytic activity.

Metal Ion Coordination Influence on Reaction Rates

Metal ion catalysis represents a significant aspect of 3-acetylthiophene enolisation kinetics. The investigation of cadmium(II), zinc(II), and nickel(II) ions reveals distinct patterns of catalytic activity and provides mechanistic insights into the coordination behavior.

Cadmium(II) ions demonstrate moderate catalytic activity with a rate constant of 2.73 × 10³ dm³ mol⁻¹ s⁻¹ for 3-acetylthiophene. The metal activating factor relative to the proton-catalyzed reaction is 2.31, indicating that cadmium coordination enhances the reaction rate by approximately 2.3-fold compared to the spontaneous reaction.

Zinc(II) ions exhibit significantly higher catalytic activity with a rate constant of 19.0 × 10³ dm³ mol⁻¹ s⁻¹, corresponding to a metal activating factor of 16.1. This enhanced activity suggests more effective coordination and stabilization of the transition state compared to cadmium ions.

Nickel(II) ions show no detectable catalytic activity, with rate constants essentially identical to the spontaneous reaction. This lack of catalytic effect is attributed to the coordination preferences of nickel(II), which may not effectively stabilize the enolisation transition state.

Comparative Kinetics with 2-Acetylthiophene

The comparative kinetic analysis between 3-acetylthiophene and 2-acetylthiophene reveals important positional effects on reactivity patterns. Under various reaction conditions, the two isomers exhibit distinctly different kinetic behavior, providing insights into the electronic and steric influences of the substituent position.

In acid-catalyzed reactions, 3-acetylthiophene consistently demonstrates higher reactivity than 2-acetylthiophene. The rate constants for hydronium ion catalysis are 11.8 × 10⁻⁶ and 3.95 × 10⁻⁶ dm³ mol⁻¹ s⁻¹ respectively, representing a 3-fold difference in reactivity. This trend continues with other acid catalysts: mandelic acid shows a 1.3-fold difference, and chloroacetic acid demonstrates a 2.4-fold difference.

The enhanced reactivity of 3-acetylthiophene under acidic conditions is attributed to the electron-withdrawing effect of the sulfur atom, which increases the basicity of the carbonyl oxygen. The sulfur atom in the 3-position exerts a more pronounced inductive effect compared to the 2-position, making the carbonyl group more susceptible to protonation.

Base-catalyzed reactions show a more complex pattern. With weak bases such as chloroacetate and mandelate, 3-acetylthiophene remains more reactive with relative rates of 2.5 and 2.5 respectively. However, as the base strength increases, the reactivity difference diminishes and eventually reverses. For strong bases like hydroxide ion, 2-acetylthiophene becomes slightly more reactive (relative rate 0.89).

The thermodynamic analysis reveals that 2-acetylthiophene is thermodynamically more stable than 3-acetylthiophene by 4.7 ± 2.8 kJ mol⁻¹. This stability difference is attributed to resonance interactions between the carbonyl group and the sulfur atom, which are more favorable in the 2-position due to optimal orbital overlap.

The Brønsted correlation analysis shows that both isomers follow similar linear free energy relationships with β values of 0.55 and 0.51 for 3-acetylthiophene and 2-acetylthiophene respectively. These similar values indicate that the transition states have comparable degrees of proton transfer, despite the different reactivity patterns.

Solvent Effects on Reaction Parameters

Solvent effects play a crucial role in the enolisation kinetics of 3-acetylthiophene, influencing both the equilibrium position and the reaction rates. The investigation of various solvents reveals significant dependencies on solvent polarity, hydrogen bonding ability, and dielectric properties.

In polar protic solvents such as water, methanol, and ethanol, the keto form of 3-acetylthiophene is strongly stabilized through hydrogen bonding interactions with the solvent molecules. The carbonyl oxygen acts as a hydrogen bond acceptor, while the solvent molecules serve as donors, leading to preferential stabilization of the keto tautomer.

The spectroscopic studies of 2-acetylthiophene in various organic solvents demonstrate that the carbonyl stretching frequency exhibits systematic variations depending on the solvent properties. The frequency shifts correlate well with Linear Solvation Energy Relationships (LSER), indicating that specific solvent-solute interactions rather than bulk dielectric effects dominate the solvation behavior.

Non-polar solvents such as cyclohexane and chloroform favor the enol form due to the absence of competing hydrogen bonding interactions. In these solvents, intramolecular hydrogen bonding between the enolic hydroxyl group and the thiophene sulfur atom becomes more favorable, leading to increased enol content.

The solvent effects on reaction rates follow predictable patterns. In polar solvents, the enhanced stabilization of the keto form leads to higher activation energies for enolisation, resulting in slower reaction rates. Conversely, in non-polar solvents, the reduced stabilization of the keto form and enhanced enol stability lead to faster enolisation kinetics.

The dielectric constant of the solvent influences the ionic reaction pathways. In high dielectric constant solvents, the formation and stabilization of ionic intermediates such as enolate anions is favored, leading to enhanced base-catalyzed reaction rates. In low dielectric constant solvents, neutral pathways involving enol formation become more prominent.

Transition State Analysis

The transition state analysis of 3-acetylthiophene enolisation provides fundamental insights into the reaction mechanism and the factors controlling reactivity. Computational studies combined with experimental kinetic data reveal detailed information about the transition state structure and energetics.

The transition state for acid-catalyzed enolisation involves a partially protonated carbonyl oxygen and partial deprotonation of the methyl group. The degree of proton transfer at the transition state, as indicated by the Brønsted β value of 0.55, suggests that the transition state has an intermediate character between the reactant and product states.

The activation energy for 3-acetylthiophene enolisation is approximately 30 kcal/mol, which is comparable to other carbonyl compounds but slightly higher than the 2-isomer (28 kcal/mol). This difference reflects the subtle electronic effects of the substituent position on the transition state stability.

The transition state geometry likely involves a planar arrangement around the carbonyl carbon, with the developing enolate character leading to partial sp² hybridization. The thiophene ring maintains its aromatic character throughout the reaction, with minimal participation of the sulfur atom in the transition state stabilization.

Metal ion coordination significantly affects the transition state energetics. The coordination of metal ions such as zinc(II) and cadmium(II) to the carbonyl oxygen lowers the activation energy by stabilizing the partial positive charge developing on the carbonyl carbon. The metal ion acts as a Lewis acid, facilitating the proton abstraction process.

The comparison of transition state properties between 3-acetylthiophene and related compounds reveals that the thiophene ring system provides moderate stabilization compared to benzene derivatives. The electron-rich nature of the thiophene ring contributes to the overall reactivity, but the specific substitution pattern determines the magnitude of the effect.

Solvent effects on the transition state involve both electrostatic stabilization and specific hydrogen bonding interactions. Polar solvents stabilize the charge-separated transition state through dipole-dipole interactions, while hydrogen bonding solvents provide additional stabilization through specific interactions with the developing charge centers.

Physical Description

XLogP3

Boiling Point

LogP

1.24

Melting Point

61-62°C

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant